REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([F:12])=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5](O)=[O:6].CSC.B.C([O-])([O-])=O.[Na+].[Na+]>C1COCC1>[Cl:1][C:2]1[C:3]([F:12])=[C:4]([CH2:5][OH:6])[CH:8]=[CH:9][C:10]=1[F:11] |f:1.2,3.4.5|
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Name
|
|
Quantity
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5.37 g
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Type
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reactant
|
Smiles
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ClC=1C(=C(C(=O)O)C=CC1F)F
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Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
55.8 mL
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Type
|
reactant
|
Smiles
|
CSC.B
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred for 14 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the solution was cooled to 0 deg
|
Type
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TEMPERATURE
|
Details
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The solution was cooled in an ice bath
|
Type
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CONCENTRATION
|
Details
|
The material was concentrated on the rotovap to a white solid
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Type
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ADDITION
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Details
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diluted with dichloromethane (50 mL)
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Type
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FILTRATION
|
Details
|
the mixture was filtered through Celite
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified through silica gel (500 mL)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |